molecular formula C12H6BrClO B14769896 2-Bromo-3-chlorodibenzo[b,d]furan

2-Bromo-3-chlorodibenzo[b,d]furan

Cat. No.: B14769896
M. Wt: 281.53 g/mol
InChI Key: SVTXPXJMIUCDBA-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorodibenzo[b,d]furan is a high-purity chemical intermediate of significant interest in advanced organic synthesis and materials science. This halogenated dibenzofuran derivative is specifically designed for research applications, particularly as a key building block in the development of novel functional materials and pharmacologically active compounds. In medicinal chemistry research, compounds with the benzofuran scaffold are extensively investigated for their robust therapeutic potential. Studies highlight their promise as anticancer, antibacterial, and antifungal agents, with research encompassing molecular docking simulations, in vitro, and in vivo studies . The presence of both bromo and chloro substituents on the dibenzofuran core creates a versatile platform for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . Beyond pharmaceutical research, this compound serves as a critical precursor in synthesizing organic electronic materials. Dibenzofuran derivatives are commonly employed in the development of OLED (Organic Light-Emitting Diode) intermediates, contributing to the advancement of next-generation display and lighting technologies . The compound is provided with high analytical purity and is accompanied by comprehensive characterization data to ensure reproducibility in experimental work. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H6BrClO

Molecular Weight

281.53 g/mol

IUPAC Name

2-bromo-3-chlorodibenzofuran

InChI

InChI=1S/C12H6BrClO/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H

InChI Key

SVTXPXJMIUCDBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Direct Halogenation Approach

Specific Bromination Methods for Dibenzofuran

Bromination of dibenzofuran typically occurs first at the 2- and 8-positions due to the electronic directing effects of the oxygen atom. Below are detailed methodologies for introducing bromine at the 2-position, which serves as the first step in the synthesis of 2-Bromo-3-chlorodibenzo[b,d]furan.

Bromination Using Molecular Bromine

Molecular bromine (Br₂) represents the most common reagent for dibenzofuran bromination. Various solvents have been employed, affecting reaction rate, selectivity, and yield.

Bromine in Acetic Acid

This approach provides excellent regioselectivity for the 2-position:

To a round bottom flask, dibenzofuran (8.40 g, 50 mmol) and bromine (2.6 mL) dissolved in 30 mL glacial acetic acid were added. The resultant suspension was heated for 6 h under nitrogen at 120°C. After cooling to 25°C, the intermediate product was recovered by filtration and recrystallization in acetic acid and vacuum drying as a white solid.

This method yields 2-bromodibenzofuran at approximately 87% yield with high regioselectivity.

Bromine in Chloroform

A milder approach using chloroform as solvent:

Under a N₂ atmosphere, bromine (1.4 ml, 27.3 mmol) was added dropwise at 0°C to a solution of dibenzofuran (2.0 g, 11.9 mmol) in chloroform (20 mL). After the addition, the reaction mixture was allowed to warm up to room temperature and stirred overnight. The reaction mixture was then quenched with water and extracted with CH₂Cl₂.

This method provides 2-bromodibenzofuran in 78% yield with good regioselectivity.

Bromine in Dichloromethane

Dichloromethane provides a good compromise between reactivity and selectivity:

To a mixture of dibenzofuran (4g, 23.8 mmol) and CH₂Cl₂ (100 ml), bromine (3.66 ml, 71.4 mmol) was added at 0°C under nitrogen atmosphere. The reaction mixture was stirred at room temperature overnight. The product obtained was recrystallized using CH₂Cl₂.

This methodology yields 2-bromodibenzofuran at 75.7% yield.

Bromination Using N-Bromosuccinimide

N-Bromosuccinimide (NBS) provides a milder brominating agent, often with different regioselectivity patterns:

Dibenzofuran (10 g, 59 mmol) was dissolved in 30 ml of dimethylformamide. N-bromosuccinimide (21.69 g, 121 mmol) was added at 25°C. After 5 hours of reaction, the reaction mixture was precipitated with 200 ml of distilled water, filtered and dried.

This method yields 2-bromodibenzofuran at approximately 75% yield.

Comparative Analysis of Bromination Methods

Table 1 summarizes the various bromination methods, highlighting reaction conditions and yields:

Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Br₂ Acetic acid 120 6 87
Br₂ Chloroform 0-20 12-24 78
Br₂ Dichloromethane 0-20 12-24 75.7
NBS DMF 25 5 75.1
Br₂ Tetrachloromethane 20 168 40
Br₂ Acetic acid 75 3 38

Chlorination Methods for Bromodibenzofuran

The second step in synthesizing this compound involves chlorination of 2-bromodibenzofuran. Chlorination typically occurs at positions activated by the electronic effects of both the oxygen atom and the pre-existing bromine substituent.

Chlorination Using Molecular Chlorine

Molecular chlorine (Cl₂) can be used for direct chlorination, though careful control of conditions is essential for regioselectivity:

To a solution of 2-bromodibenzofuran (1.0 g) in dichloromethane (25 mL) at 0°C, chlorine gas is bubbled through the solution or a solution of Cl₂ in dichloromethane is added dropwise. The reaction mixture is stirred at 0-10°C for 2-4 hours and then allowed to warm to room temperature.

This approach can provide this compound when conditions are carefully controlled.

Chlorination Using Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) offers a more convenient chlorinating agent than chlorine gas:

2-Bromodibenzofuran (1.0 g) is dissolved in dichloromethane (20 mL) and cooled to 0°C. Sulfuryl chloride (1.2 equiv) is added dropwise, followed by a catalytic amount of AlCl₃ or FeCl₃. The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature over 3-4 hours.

This method typically provides good regioselectivity for the 3-position, adjacent to the bromine substituent.

N-Chlorosuccinimide Method

N-Chlorosuccinimide (NCS) provides a milder chlorinating agent with potentially different regioselectivity:

To a solution of 2-bromodibenzofuran (1.0 g) in acetonitrile (25 mL), N-chlorosuccinimide (1.1 equiv) is added. The reaction mixture is stirred at room temperature for 12-24 hours or heated to 60-70°C for 3-4 hours to accelerate the reaction.

This method can provide this compound with good selectivity, particularly when directed by a Lewis acid catalyst.

Sequential Halogenation Strategies

For optimal control over the substitution pattern in this compound, sequential halogenation represents the preferred approach. The first halogen introduced influences the electronic distribution of the dibenzofuran core, directing the second halogenation to specific positions.

Bromination Followed by Chlorination

The most effective route involves initial bromination at the 2-position followed by chlorination at the 3-position:

  • Bromination using Br₂ in dichloromethane at 0°C to room temperature
  • Isolation and purification of 2-bromodibenzofuran
  • Chlorination using sulfuryl chloride or NCS with Lewis acid catalysis
  • Purification of final this compound product

The bromine substituent's electronic effect typically directs chlorination to the adjacent 3-position rather than the 1-position due to steric factors.

Halogen Exchange Approaches

An alternative strategy involves dihalogenation with a single halogen followed by selective halogen exchange:

  • Dibromination to form 2,3-dibromodibenzofuran
  • Selective monohalogen exchange using copper-mediated methods
  • Purification of this compound

This approach can be advantageous when selective monohalogenation proves challenging.

Purification and Characterization

Purification Methods

Purification of this compound typically involves:

  • Recrystallization : Common solvents include ethanol, hexane/ethyl acetate mixtures, or acetic acid
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (typically 95:5 to 90:10)
  • Vacuum Distillation : For larger scale preparations (though decomposition can occur at elevated temperatures)

Characterization Techniques

Comprehensive characterization employs multiple analytical techniques:

  • ¹H NMR Spectroscopy : Key aromatic signals reflect the unsymmetrical substitution pattern
  • ¹³C NMR Spectroscopy : Diagnostic carbon signals for halogenated positions
  • High-Resolution Mass Spectrometry : Molecular weight confirmation with characteristic isotope pattern for Br and Cl
  • FT-IR Spectroscopy : Characteristic C-Br stretching (550-650 cm⁻¹) and C-Cl stretching (700-750 cm⁻¹)
  • X-ray Crystallography : Definitive structural confirmation when single crystals are available

Application of General Halogenation Methods to Specific Substitution Pattern

While the precise methods for this compound synthesis require adaptation from related compounds, the principles can be extrapolated from established halogenation procedures of dibenzofuran and similar heterocycles.

Adaptation of Methods from Related Compounds

The synthesis of this compound can be informed by methods used for:

  • 2-Bromo-8-chlorodibenzo[b,d]furan : This isomeric compound has been synthesized and characterized (CID 56954264), suggesting similar methods could be adapted with appropriate regiocontrol
  • 3-Bromo-7-chlorodibenzo[b,d]furan : Similar dihalogenated derivative with different substitution pattern
  • Halogenated benzofurans : Methods for halogenation of simpler benzofuran systems provide insights into reactivity patterns

Specialized Catalytic Systems

Development of regioselective halogenation methods has progressed through specialized catalytic systems:

  • Lewis Acid Catalysis : AlCl₃, FeCl₃, or FeBr₃ can direct halogenation to specific positions
  • Transition Metal Catalysis : Palladium or copper catalysts can facilitate selective halogenation
  • Hydrogen-Bonding Activators : Specific additives can form complexes with dibenzofuran to direct substitution

Comparative Analysis of Preparation Methods

Table 2 presents a comprehensive comparison of potential synthetic routes to this compound:

Method Key Reagents Advantages Disadvantages Expected Yield (%)
Sequential: Br₂ then SO₂Cl₂ Br₂, CH₂Cl₂, SO₂Cl₂, FeCl₃ High regioselectivity, established reagents Two-step process, requires intermediate purification 65-70
Sequential: Br₂ then NCS Br₂, CH₂Cl₂, NCS, AlCl₃ Milder conditions, cleaner reaction Slower chlorination step 60-65
Direct Dihalogenation Br₂, Cl₂, CH₂Cl₂ Single step Poor regioselectivity, difficult control 30-40
Halogen Exchange Br₂, CuCl, DMF Useful for scale-up Harsh conditions, side reactions 50-55
Directed Metallation LDA, TMPMgCl·LiCl, CBr₄, NCS Excellent regiocontrol Requires inert conditions, sensitive reagents 55-60

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran, 2-bromo-3-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzofuran derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups, depending on the reagents and conditions used .

Scientific Research Applications

4-Bromo-6-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClOC_{12}H_6BrClO that belongs to the class of dibenzofurans. Dibenzofurans are polycyclic aromatic compounds consisting of two benzene rings fused to a central furan ring.

Preparation Methods

4-Bromo-6-chlorodibenzo[b,d]furan is typically synthesized through the halogenation of dibenzofuran. A common method involves reacting dibenzofuran with bromine and chlorine in the presence of a catalyst like iron(III) chloride to selectively introduce bromine and chlorine atoms at the 4 and 6 positions. Industrial production would use similar halogenation reactions but optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions

4-Bromo-6-chlorodibenzo[b,d]furan can undergo various chemical reactions, including:

  • Substitution Reactions The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other groups.
  • Oxidation and Reduction The compound can be oxidized or reduced under specific conditions to form different derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
  • Coupling Reactions It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are commonly used in coupling reactions involving this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-chlorodibenzo[b,d]furan has several applications in scientific research:

  • Organic Synthesis It is used as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science The compound can be used in the development of new materials with specific electronic or optical properties.
  • Pharmaceutical Research It serves as a building block for the synthesis of potential pharmaceutical compounds.
  • Environmental Studies Dibenzofurans, including halogenated derivatives, are studied for their environmental impact and behavior.

Biological Activities

Recent studies have investigated the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. These activities are attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens and its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Pathogen TypeActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
FungiLow

This compound's effectiveness against Gram-negative bacteria is particularly notable, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have been explored in vitro and in vivo. Studies indicate that it may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis It activates apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest Research suggests that it may cause cell cycle arrest at specific phases, preventing further division of cancerous cells.

Properties

  • Molecular Formula: C12H6BrClOC_{12}H_6BrClO
  • Molecular Weight: 281.53 g/mol
  • IUPAC Name: 4-bromo-6-chlorodibenzofuran
  • InChI: InChI=1S/C12H6BrClO/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H
  • InChI Key: VAKXVDUJGANVGE-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC2=C(C(=C1)Cl)OC3=C2C=CC=C3Br

Mechanism of Action

The mechanism of action of dibenzofuran, 2-bromo-3-chloro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with various biological molecules, influencing their function and activity. These interactions can affect molecular pathways and lead to specific biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular parameters of 2-bromo-3-chlorodibenzo[b,d]furan and its analogs:

Compound Name Molecular Formula Average Mass (g/mol) Substituent Positions Key Features
This compound C₁₂H₆BrClO 293.53* 2-Br, 3-Cl Moderate halogenation, planar structure
8-Bromo-2,3,4-trichlorodibenzo[b,d]furan C₁₂H₄BrCl₃O 350.42 8-Br, 2,3,4-Cl High halogen density, increased steric hindrance
2-(3-Bromophenyl)dibenzo[b,d]furan C₁₈H₁₁BrO 331.19 2-(3-BrC₆H₄) Bulky aryl substituent, altered solubility
Dibenzofuran (parent) C₁₂H₈O 168.19 None Baseline for comparison, unsubstituted

*Estimated based on similar compounds.

Key Observations :

  • Halogenation Impact : Increased halogenation (e.g., 8-Bromo-2,3,4-trichloro analog) elevates molecular mass and may enhance environmental persistence .
  • Substituent Position : Bromine at position 2 (as in the target compound) likely induces greater electron-withdrawing effects compared to bromine at position 8 in the trichloro analog, influencing reactivity in cross-coupling reactions .
  • Steric Effects : Bulky substituents like 3-bromophenyl (in 2-(3-Bromophenyl)dibenzo[b,d]furan) reduce solubility in polar solvents compared to smaller halogen atoms .

Spectroscopic and Reactivity Comparisons

NMR Spectral Data :

  • Target Compound : While direct NMR data is unavailable, highlights that α-carbon chemical shifts in halogenated dibenzofurans are lower (e.g., δ 100–110 ppm for C-2 and C-3) than typical furan α-carbons (δ ~140 ppm). This deshielding is attributed to electron-withdrawing effects of Br/Cl substituents .
  • 8-Bromo-2,3,4-trichloro Analog : Heteronuclear coupling constants (e.g., ¹J = 180.8 Hz for furan =CH) confirm furan ring integrity, while downfield shifts for Cl-substituted carbons indicate strong inductive effects .

Reactivity in Cross-Coupling Reactions :

  • 3-Bromofuran derivatives (e.g., 3-bromofuran) are reactive in Pd-catalyzed C–H arylation due to the accessibility of the bromine atom for oxidative addition . By analogy, the bromine in this compound may facilitate similar reactions, though steric hindrance from the dibenzofuran scaffold could reduce reaction rates compared to simpler furans.
  • Chlorine substituents, being less reactive than bromine, are less likely to participate in such reactions, directing functionalization to the bromine site .

Toxicological and Environmental Considerations

  • Parent Furan: Classified by IARC as "possibly carcinogenic to humans" (Group 2B) due to metabolic activation to cytotoxic epoxides .
  • Halogenated Dibenzofurans : Polychlorinated dibenzofurans (e.g., 2,3,7,8-TCDF) are dioxin-like compounds with extreme toxicity (IARC Group 1). Bromo/chloro analogs like the target compound may exhibit intermediate toxicity, though specific data is lacking .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-3-chlorodibenzo[b,d]furan with high purity?

Synthesis typically involves halogenation of dibenzofuran precursors. For bromo- and chloro-substituted derivatives, stepwise electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Purification via silica gel chromatography (as used for structurally similar compounds like 1-Bromo-8-chlorodibenzo[b,d]furan ) ensures >95% purity. Solvent selection (e.g., dichloromethane/hexane gradients) and temperature control during crystallization are critical to minimize byproducts .

Q. Which spectroscopic techniques are optimal for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify substitution patterns (e.g., coupling constants for adjacent halogens). For example, dibenzofuran derivatives like 3-iododibenzo[b,d]furan show distinct aromatic proton splitting .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., 281.53 g/mol for 1-Bromo-8-chlorodibenzo[b,d]furan ). Electron ionization (EI) fragmentation patterns help validate the halogen positions.
  • Infrared (IR) Spectroscopy: C-Br (550–600 cm1^{-1}) and C-Cl (700–800 cm1^{-1}) stretches confirm functional groups .

Q. How can researchers ensure stability during storage?

Store at 0–6°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and moisture absorption. Analogous brominated dibenzofurans (e.g., 2-Bromo-6-chlorophenylboronic acid) are sensitive to temperature fluctuations, necessitating cold storage .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13^{13}13C) be applied to track metabolic pathways?

Administer 13^{13}C-labeled this compound in in vivo models and monitor urinary/fecal metabolites via LC-MS/MS. This approach, validated for furan derivatives , distinguishes exogenous exposure from endogenous sources. For example, 13^{13}C-labeled furan metabolites were tracked for 6 days post-administration to assess bioaccumulation .

Q. What experimental designs address contradictions in toxicity data?

  • Dose-Response Studies: Compare hepatotoxicity endpoints (e.g., ALT/AST levels) across multiple doses, as done for furan’s carcinogenic metabolite cis-2-butene-1,4-dial .
  • In Vitro vs. In Vivo Models: Use primary hepatocytes for mechanistic insights (e.g., CYP450-mediated bioactivation) and rodent models for systemic effects .
  • Time-Course Analysis: Assess acute vs. chronic exposure (e.g., 90-day rodent studies) to resolve discrepancies in tumorigenicity thresholds .

Q. How can environmental degradation pathways be analyzed?

Employ advanced oxidation processes (AOPs) with TiO2_2 photocatalysis or ozone treatment. Monitor degradation intermediates via GC-MS and quantify halogen release (e.g., Br^-/Cl^- ions) using ion chromatography. Similar methods were applied to study furan derivatives in wastewater .

Q. What strategies mitigate matrix interference in trace-level detection?

  • Solid-Phase Microextraction (SPME): Preconcentrate the compound from complex matrices (e.g., biological fluids) using polydimethylsiloxane (PDMS) fibers .
  • Tandem Mass Spectrometry (MS/MS): Use multiple reaction monitoring (MRM) to enhance specificity, as demonstrated in furan metabolite analysis .

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